molecular formula C18H19FN2O2 B267696 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide

N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide

Cat. No. B267696
M. Wt: 314.4 g/mol
InChI Key: SWVYGEGEBOSART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer. The synthesis of BAY 43-9006 involves a complex process that requires specialized equipment and expertise.

Mechanism of Action

BAY 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR. Raf-1 and B-Raf are involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival. VEGFR is involved in angiogenesis, the process by which new blood vessels are formed. By inhibiting these kinases, BAY 43-9006 suppresses tumor growth and angiogenesis.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects. It suppresses tumor growth and angiogenesis by inhibiting the activity of several kinases, including Raf-1, B-Raf, and VEGFR. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BAY 43-9006 has several advantages for lab experiments. It has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to synthesize, making it readily available for lab experiments. However, BAY 43-9006 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of BAY 43-9006. One potential direction is the development of new formulations that improve its solubility and half-life. Another direction is the investigation of its potential therapeutic applications in inflammatory diseases. Additionally, the study of its interactions with other drugs and its potential for combination therapy is an area of future research. Finally, the study of its effects on cancer stem cells, which are thought to play a crucial role in cancer progression and recurrence, is an area of growing interest.

Synthesis Methods

The synthesis of BAY 43-9006 involves a multi-step process that requires the use of specialized equipment and expertise. The first step involves the synthesis of 4-aminophenyl-2-fluorobenzamide, which is then reacted with tert-butyl isocyanate to form N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide. The final product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of tumor growth and angiogenesis, making BAY 43-9006 a promising candidate for cancer therapy.

properties

Product Name

N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[4-(tert-butylcarbamoyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C18H19FN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22)

InChI Key

SWVYGEGEBOSART-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.